molecular formula C8H8N4O2 B1317424 2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 108129-01-7

2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No. B1317424
M. Wt: 192.17 g/mol
InChI Key: QCFVEWTUXVBYFH-UHFFFAOYSA-N
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Description

The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle, which includes “2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid”, has a relatively simple structure but is remarkably versatile . This heterocycle has been proposed as a possible surrogate of the purine ring due to its structural similarities .


Synthesis Analysis

The synthesis of TP derivatives has been reported in various studies . For example, the synthesis of a novel TP derivative was achieved via microwave irradiation .


Molecular Structure Analysis

The TP heterocycle is isoelectronic with that of purines, making it a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .


Chemical Reactions Analysis

The TP heterocycle has found numerous applications in medicinal chemistry . Depending on the choice of substituents, the TP ring has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .


Physical And Chemical Properties Analysis

The TP heterocycle has favorable ADME-PK properties . It exhibits fluorescence in the visible range (486 nm) when irradiated with UV light (265 nm) .

Scientific Research Applications

Synthesis and Chemical Properties

2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid and its derivatives have been a focus of chemical research due to their structural uniqueness and potential applications. For instance, derivatives of this compound have been synthesized for fungicidal applications, with several novel carbonylhydrazone derivatives showing promising fungicidal activities (Li De-jiang, 2008). Another study explored its crystalline forms, specifically investigating its molecular structure in two crystal environments to understand the potential biological activity of its coordination compounds (L. Canfora et al., 2010).

Applications in Heterocyclic Chemistry

The compound's relevance in heterocyclic chemistry is significant. It's utilized in the synthesis of various diheterocyclic compounds, serving as a precursor for the creation of triazoles, oxadiazoles, and thiadiazoles, showcasing its versatility in chemical synthesis (Zuming Liu et al., 2008). Its role extends to the development of novel anthranilic diamides containing triazolopyrimidine, demonstrating its utility in designing new chemical entities (Wei-Li Dong et al., 2008).

Broad Spectrum of Chemical Reactions

The compound participates in a variety of chemical reactions, making it a cornerstone in synthetic chemistry. It's involved in the synthesis of triazolopyrimidines, thiadiazoles, and selenadiazoles, showcasing its adaptability in forming different heterocyclic compounds (A. Abdelhamid et al., 2004). Its derivatives also find applications in green chemistry, evidenced by a novel synthesis of pyrimidopyrimidine-diones under environmentally friendly, catalyst- and solvent-free conditions (B. Karami et al., 2015).

Potential in Pharmaceutical and Agrochemical Sectors

The compound and its derivatives have shown potential in pharmaceutical and agrochemical applications. A comprehensive review highlighted its role in these sectors, underlining its significance in the synthesis of compounds with potential biological activities (G. Fischer, 2007).

Future Directions

The TP heterocycle has found numerous applications in medicinal chemistry . Its structural similarity to some natural compounds such as purine makes it a promising bicyclic system to create new agents for the treatment of various diseases . Therefore, the synthesis of derivatives with a triazolopyrimidine skeleton may be of major biological importance .

properties

IUPAC Name

2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-4-6(7(13)14)3-9-8-10-5(2)11-12(4)8/h3H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFVEWTUXVBYFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

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